![molecular formula C14H14ClFN4O2 B2405804 2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide CAS No. 1251559-86-0](/img/structure/B2405804.png)
2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide
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Overview
Description
The compound “2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The compound’s InChI code is 1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,11H,8,18H2,1-3H3,(H,19,23) . This code provides a standard way to encode the compound’s molecular structure and is used in chemical informatics .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this compound, the linear formula is C16H19FN4O3 .Scientific Research Applications
- Researchers have explored the use of this compound in the development of single-ion conductive polymer electrolytes (SIPEs) for lithium metal batteries (LMBs) .
- The formation and fate of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a food toxicant, involves lipid oxidation and the Maillard reaction .
- Researchers have transformed the imidazole ring of similar compounds into a pyrimidine ring to design 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids .
Polymer Electrolytes for Lithium Metal Batteries
Food Toxicant Research
Structure-Activity Relationships in Drug Design
Chemical Synthesis and Evaluation
Safety and Hazards
properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-10(16)5-11(9)15/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDILLWZQJUMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide |
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